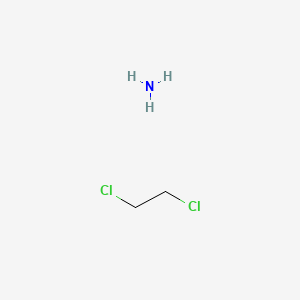

Azane;1,2-dichloroethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;1,2-dichloroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2.H3N/c3-1-2-4;/h1-2H2;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRLUIDCBMHRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)Cl.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Cl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29320-38-5 | |

| Details | Compound: Ammonia-ethylene dichloride copolymer | |

| Record name | Ammonia-ethylene dichloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29320-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

115.99 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid with an odor of amines; [CHRIS] | |

| Record name | Ethane, 1,2-dichloro-, polymer with ammonia | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29320-38-5 | |

| Record name | Ethane, 1,2-dichloro-, polymer with ammonia | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,2-dichloro-, polymer with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Ethyleneamine Derivatives in Chemical Synthesis and Industry

Ethyleneamine derivatives, the products of the reaction between 1,2-dichloroethane (B1671644) and ammonia (B1221849), are a class of versatile chemical intermediates with broad industrial applications. wikipedia.orgchemport.eu Their utility stems from their bifunctional nature, possessing multiple reactive amine groups. wikipedia.orgchemeurope.com With a global production volume in the hundreds of thousands of metric tons annually, these compounds are indispensable building blocks for a vast array of products. wikipedia.orgontosight.aiacs.org

The applications of ethyleneamines are diverse and impact numerous sectors:

Chelating Agents: Ethylenediamine (B42938) is the direct precursor to ethylenediaminetetraacetic acid (EDTA), a prominent chelating agent synthesized via a Strecker synthesis involving cyanide and formaldehyde. chemeurope.com EDTA is widely used to sequester metal ions in various industrial and household applications.

Polymers and Resins: Containing two or more amine groups, ethyleneamines are crucial monomers and curing agents. wikipedia.org They are fundamental in the production of polyurethane fibers, and the PAMAM class of dendrimers is derived from ethylenediamine. wikipedia.orgchemeurope.com Furthermore, they are extensively used as curing agents for epoxy resins, a critical application for materials like those used in wind turbine fabrication. wikipedia.orgacs.org

Agrochemicals and Pharmaceuticals: The N-CH₂-CH₂-N linkage, characteristic of ethyleneamines, is a structural motif found in numerous bioactive compounds, including some antihistamines and the pharmaceutical aminophylline (B1665990). chemeurope.com They also serve as key raw materials in the production of certain pesticides. ontosight.ai

Additives and Functional Fluids: Ethyleneamines are used as corrosion inhibitors in paints and coolants. wikipedia.orgatamankimya.com They also function as additives in lubricants and fuels. Ethylenediamine dihydroiodide (EDDI) is used as an iodide source in animal feeds. wikipedia.orgatamankimya.com

Other Industrial Uses: Their applications extend to roles as solvents for proteins like casein, components in electroplating baths, and as intermediates for dyes, adhesives, fabric softeners, and chemicals for color photography development. wikipedia.orgatamankimya.com

The following table summarizes the primary industrial applications of key ethyleneamine derivatives.

| Derivative | Key Applications |

| Ethylenediamine (EDA) | Precursor for EDTA, fungicides, pharmaceuticals, polymers (polyurethanes), epoxy resin curing agents. wikipedia.orgchemeurope.comnih.gov |

| Diethylenetriamine (B155796) (DETA) | Epoxy resin curing agents, wet-strength resins for paper, lubricant and fuel additives. wikipedia.org |

| Triethylenetetramine (B94423) (TETA) | Epoxy resin curing agents, additives for lubricants and corrosion inhibitors. wikipedia.org |

| Higher Polyamines | Asphalt additives, corrosion inhibitors, epoxy curing agents. google.comgoogleapis.com |

Historical Context of 1,2 Dichloroethane Amination for Ethylenediamine Production

The journey to the modern industrial synthesis of ethyleneamines began with the discovery of its precursor. In 1794, a group of Dutch chemists first produced 1,2-dichloroethane (B1671644), which they dubbed "Dutch oil," by reacting ethylene (B1197577) with chlorine gas. wikipedia.org However, its large-scale use as a chemical intermediate would come much later.

The commercial production of ethyleneamines via the amination of 1,2-dichloroethane, often referred to as the EDC process, became one of the two most dominant manufacturing routes in the 20th century, with the first commercial production dating back to the 1950s. ontosight.aigoogle.comgoogleapis.com This method involves reacting 1,2-dichloroethane (EDC) with ammonia (B1221849), followed by neutralization with sodium hydroxide. googleapis.com

Early research focused on optimizing reaction conditions to improve yield and product distribution. Studies investigated the effects of temperature, pressure, and the molar ratio of reactants. ijcce.ac.ir For instance, it was established that the reaction proceeds via an SN2 mechanism and that increasing the molar ratio of ammonia to 1,2-dichloroethane favors the formation of ethylenediamine (B42938) over higher molecular weight polyamines. ijcce.ac.ir Research demonstrated that optimal temperatures were often in the range of 90-120°C, with pressures high enough to maintain the reactants in the liquid phase. ijcce.ac.ir Over the decades, the EDC process has been refined, but its fundamental chemistry remains a key method for producing the world's supply of ethyleneamines. acs.org

Fundamental Challenges in Traditional Amination Routes of Dihaloalkanes

Nucleophilic Substitution Pathways in 1,2-Dichloroethane Amination

The principal reaction between 1,2-dichloroethane and ammonia is a nucleophilic substitution, where the ammonia molecule, acting as a nucleophile, displaces the chlorine atoms on the 1,2-dichloroethane backbone. This process is typically carried out under high pressure and temperature in an aqueous or alcoholic solvent. wikipedia.orgatamanchemicals.com

Role of Ammonia (Azane) as a Nucleophile

Ammonia possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. youtube.comchemistrystudent.com The nitrogen atom attacks the electron-deficient carbon atom of the carbon-chlorine bond in 1,2-dichloroethane. youtube.comchemistrystudent.com This initiates a substitution reaction, which can proceed via an SN2 mechanism. ijcce.ac.irchemguide.co.uk In this mechanism, the nucleophilic attack and the departure of the chloride leaving group occur in a single, concerted step. chemguide.co.uk The reaction is typically conducted in a sealed tube with a concentrated solution of ammonia in ethanol (B145695) to prevent the volatile ammonia from escaping. chemguide.co.uk

The initial reaction forms an ethylammonium (B1618946) salt. wyzant.com In the presence of excess ammonia, which also acts as a base, a proton is removed from the ammonium group to yield the primary amine, ethylamine, and an ammonium salt. wyzant.com

Sequential Substitution and Polyamine Formation

The initial product of the amination of 1,2-dichloroethane, mono-substituted chloroethylamine, is also a nucleophile and can further react with 1,2-dichloroethane. This leads to a series of sequential substitution reactions, resulting in the formation of a mixture of polyethylene (B3416737) polyamines. chemeurope.comsciencemadness.org The product distribution is highly dependent on the reaction conditions, particularly the molar ratio of ammonia to 1,2-dichloroethane. ijcce.ac.irsciencemadness.org

ClCH2CH2Cl + 4 NH3 → H2NCH2CH2NH2 + 2 NH4Cl chemeurope.com

To favor the formation of ethylenediamine and minimize the production of higher polyamines, a large excess of ammonia is typically used. ijcce.ac.ir The reaction is generally carried out at elevated temperatures (around 180°C) and pressures in an aqueous medium. wikipedia.org The resulting amine hydrochlorides are then neutralized with a base, such as sodium hydroxide, to liberate the free amines, which are subsequently separated by fractional distillation. wikipedia.org

Kinetic studies have shown that the reaction is pseudo-first-order with respect to 1,2-dichloroethane when a high concentration of ammonia is used. ijcce.ac.ir The activation energy for this reaction has been determined to be approximately 14.93 kcal/mol in a nonaqueous medium. ijcce.ac.ir

Table 1: Reaction Conditions for Ethylenediamine Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 120-180 °C | wikipedia.orgatamanchemicals.com |

| Pressure | 1.98-2.47 MPa | atamanchemicals.com |

| Ammonia:Dichloroethane Molar Ratio | 30:1 (for optimal results) | researchgate.net |

When the concentration of ethylenediamine becomes significant, it can act as a nucleophile and react with another molecule of 1,2-dichloroethane. This leads to the formation of diethylenetriamine (B155796) (DETA). wikipedia.orgsciencemadness.org

Further reactions can occur, leading to a complex mixture of linear and cyclic polyamines, including triethylenetetramine (B94423) (TETA) and tetraethylenepentamine (B85490) (TEPA). sciencemadness.orgwikipedia.org Piperazine is another significant byproduct, formed through the cyclization of intermediates. atamanchemicals.comwikipedia.org The formation of these higher polyamines is a result of the continued nucleophilic substitution reactions of the newly formed amines with the remaining 1,2-dichloroethane. wikipedia.org The separation of these various polyamines from the reaction mixture is a critical step in the industrial process. sciencemadness.orgwikipedia.org

Competing Reaction Pathways of 1,2-Dichloroethane

Under certain conditions, 1,2-dichloroethane can undergo reactions other than nucleophilic substitution with ammonia. A significant competing pathway is dehydrochlorination.

Dehydrochlorination Mechanisms (e.g., to Vinyl Chloride)

Dehydrochlorination is an elimination reaction where a molecule of hydrogen chloride (HCl) is removed from 1,2-dichloroethane, resulting in the formation of vinyl chloride. worldscientific.comkuleuven.be This reaction is typically favored at high temperatures, often in the range of 362-485°C. worldscientific.com The industrial process for vinyl chloride production via pyrolysis of 1,2-dichloroethane operates at even higher temperatures, around 500-550°C. kuleuven.benih.gov

The thermal decomposition of 1,2-dichloroethane to vinyl chloride and HCl is a nearly homogeneous, first-order reaction. worldscientific.com The mechanism is believed to be a radical chain reaction. worldscientific.com The activation energy for this process has been reported to be around 47 kcal/mol. worldscientific.com

Recent research has explored alternative, lower-temperature pathways for dehydrochlorination using catalysts. Ionic liquids, particularly tetraalkylphosphonium chlorides, have shown promise as catalysts, enabling the reaction to occur at temperatures as low as 240°C with high conversion and selectivity. kuleuven.be In this catalytic system, the chloride anions of the ionic liquid are thought to act as a base in an E2-type elimination mechanism, abstracting a proton from 1,2-dichloroethane. kuleuven.be Nitrogen-doped activated carbon has also been investigated as a catalyst, demonstrating high activity and selectivity for the dehydrochlorination of 1,2-dichloroethane to vinyl chloride at around 300°C. nih.gov

Table 2: Comparison of Dehydrochlorination Conditions

| Condition | Thermal Pyrolysis | Catalytic (Ionic Liquid) | Catalytic (N-doped Carbon) |

|---|---|---|---|

| Temperature | 500-550 °C kuleuven.benih.gov | 240 °C kuleuven.be | 300 °C nih.gov |

| Conversion | 50-60% kuleuven.be | High | ~100% nih.gov |

| Selectivity | 95-99% kuleuven.be | Excellent | High |

Influence of Catalytic Sites

The reactions of 1,2-dichloroethane (DCE) are significantly influenced by the nature of catalytic sites, which can dictate reaction pathways and product selectivity. This is particularly evident in processes such as its conversion to vinyl chloride monomer (VCM) and its catalytic destruction.

In the catalytic conversion of DCE and acetylene (B1199291) to VCM, the choice of metal chloride catalyst plays a crucial role. mdpi.com A study combining density functional theory (DFT) calculations and experiments investigated the performance of Ruthenium(III) chloride (RuCl₃), Gold(III) chloride (AuCl₃), and Barium chloride (BaCl₂) as catalysts. mdpi.com Metal chlorides are considered the primary active sites for this reaction. mdpi.com The study supported an "acetylene-DCE complex pathway," where acetylene first adsorbs onto the catalyst, followed by DCE adsorption to form a complex. mdpi.com The analysis of adsorption energies revealed that the ability of the catalyst to adsorb reactants is critical. mdpi.comresearchgate.net An activity sequence of BaCl₂ > RuCl₃ > AuCl₃ was predicted and experimentally confirmed, highlighting that strong adsorption of reactants is a key advantage for BaCl₂ in this specific exchange reaction. mdpi.comresearchgate.net

For the catalytic oxidation of 1,2-dichloroethane, mixed metal oxides have been shown to be effective. A study on ceria (CeO₂), zirconia (ZrO₂), and their mixed oxides (CeₓZr₁₋ₓO₂) demonstrated that the catalytic activity is a function of the composition. researchgate.net The mixed oxide Ce₀.₅Zr₀.₅O₂ exhibited the best performance, suggesting that structural doping of ceria with zirconium ions enhances catalytic activity. researchgate.net The reaction pathway on these oxide catalysts is postulated to begin with dehydrochlorination of DCE to form vinyl chloride, a step that occurs on acid sites. researchgate.net This intermediate can then be protonated in the presence of surface hydroxyl groups, forming carbocations that are attacked by nucleophilic oxygen from the catalyst to create chlorinated alkoxide species. researchgate.net These intermediates subsequently decompose to acetaldehyde, which is further oxidized to acetates and finally to carbon oxides. researchgate.net This demonstrates the bifunctional role of the catalyst, requiring both acid sites for the initial dehydrochlorination and redox sites for the subsequent oxidation steps.

Catalyst Performance in DCE-Acetylene Exchange Reaction

This table summarizes the predicted and experimentally verified activity sequence of different metal chloride catalysts for the 1,2-dichloroethane-acetylene exchange reaction to produce vinyl chloride monomer (VCM).

| Catalyst | Relative Activity | Key Influencing Factor |

|---|---|---|

| BaCl₂ | Highest | Strongest adsorption ability for reactants mdpi.comresearchgate.net |

| RuCl₃ | Medium | Moderate adsorption and catalytic properties mdpi.com |

| AuCl₃ | Lowest | Weaker interaction with reactants compared to others mdpi.com |

Radical-Chain Reaction Considerations

Radical-chain reactions are a fundamental mechanism for the transformation of 1,2-dichloroethane, particularly in atmospheric chemistry and halogenation processes. These reactions proceed through a sequence of initiation, propagation, and termination steps. libretexts.orgbrainly.com

Initiation: The process begins with the formation of highly reactive radical species. libretexts.org This typically involves the homolytic cleavage of a chemical bond, often initiated by heat or light (photolysis). libretexts.org For instance, a chlorine molecule (Cl₂) can be split into two chlorine radicals (Cl•). libretexts.orgbrainly.com Compounds that readily undergo this cleavage to generate radicals are known as radical initiators. libretexts.org

Propagation: This is the "chain" part of the reaction, where a single initiation event leads to the formation of many product molecules. libretexts.org A chlorine radical generated during initiation can react with a 1,2-dichloroethane molecule. This typically occurs via hydrogen abstraction, where the radical removes a hydrogen atom from the DCE molecule, forming hydrogen chloride (HCl) and a 1,2-dichloroethyl radical (•CHClCH₂Cl). libretexts.org This new radical is also reactive and can propagate the chain. For example, it can react with another Cl₂ molecule to form 1,1,2-trichloroethane (B165190) and a new chlorine radical, which can then participate in another hydrogen abstraction step. libretexts.orgbrainly.com One study investigated the reaction of 1,2-dichloroethane with chlorine radicals produced by a laser, noting that the quantum yield was significantly higher than for the reaction without the radical initiation. pku.edu.cn

Termination: The chain reaction ceases when two radical species collide and combine to form a stable, non-radical product. libretexts.org This "breaks the chain." libretexts.org Possible termination events in the chlorination of DCE could include the combination of two chlorine radicals to reform Cl₂, two 1,2-dichloroethyl radicals to form a larger alkane, or a 1,2-dichloroethyl radical with a chlorine radical to form 1,1,2-trichloroethane. libretexts.org

In atmospheric contexts, the reactions of DCE with hydroxyl (•OH) radicals and chlorine (Cl•) atoms are of significant interest. nih.govcopernicus.org The oxidation initiated by these radicals is a key degradation pathway for DCE in the troposphere. copernicus.org

Theoretical Insights into Reaction Intermediates and Transition States

Computational chemistry provides powerful insights into the structures, energies, and stabilities of intermediates and transition states that are often difficult to observe experimentally. nih.gov For 1,2-dichloroethane, theoretical studies have extensively characterized its conformational isomers and the energetic barriers between them. nih.govnih.govresearchgate.net

DCE exists as two stable conformational isomers: the anti (or trans) form and the gauche form. nih.govresearchgate.net In the anti conformer, the two chlorine atoms are positioned 180° apart, resulting in a zero molecular dipole moment. nih.gov In the gauche conformer, the chlorine atoms are approximately 60° apart, leading to a net molecular dipole moment. nih.gov Theoretical calculations using methods like Møller-Plesset (MP) perturbation theory and Density Functional Theory (DFT) have been employed to determine the energy difference between these conformers. nih.govresearchgate.net The anti form is generally found to be more stable (lower in energy) than the gauche form. nih.gov The calculated energy difference (ΔEa–g) is comparable to experimental values. nih.gov

The rotation around the central carbon-carbon single bond is not free and involves overcoming energy barriers represented by transition states. nih.gov Structural optimization calculations have identified two primary transition states connecting the stable conformers. nih.gov These studies provide a detailed energy profile of the torsional motion, mapping out the energy minima (stable conformers) and maxima (transition states). nih.govresearchgate.net

Calculated Energy Differences for 1,2-Dichloroethane Conformers and Transition States

This table presents theoretically calculated energy differences between the anti and gauche conformers and the activation energy for their interconversion, based on various computational methods.

| Parameter | Calculated Value (kJ/mol) | Computational Method Level | Reference |

|---|---|---|---|

| Energy Difference (ΔE anti-gauche) | 6.4 | Hartree-Fock (HF) / Møller-Plesset (MP) | nih.gov |

| Activation Energy (ΔE≠ anti→gauche) | 20.8 | Hartree-Fock (HF) / Møller-Plesset (MP) | nih.gov |

| Energy Difference (ΔE trans/gauche) | 5.82 (1.39 kcal/mol) | Various basis sets with electron correlation | researchgate.net |

Beyond conformational analysis, theoretical methods like DFT are used to elucidate complex reaction mechanisms on catalytic surfaces. mdpi.com In the synthesis of VCM from DCE and acetylene, DFT calculations were used to map the energy profiles of two possible pathways: a "DCE decomposition pathway" and an "acetylene-DCE complex pathway". mdpi.com The analysis of intermediates, such as adsorbed C₂H₂ and DCE on the catalyst surface, and the transition states connecting them, revealed that the formation of the second VCM molecule is the rate-determining step. mdpi.com These theoretical insights help explain the observed differences in catalytic activity among different metal chlorides. mdpi.comresearchgate.net

Theoretical studies have also been applied to understand the atmospheric photolysis of related compounds. For example, a study on 1,2-dibromo-1,2-dichloroethane (B1202211) showed that the reaction is initiated by the cleavage of a carbon-bromine bond, with a calculated activation energy of 43.183 kcal/mol, leading to a bromine radical and a bromo-dichloro-ethyl radical. researchgate.net Such studies are crucial for understanding the formation of radical intermediates and the subsequent reaction pathways. researchgate.net

Experimental Kinetics of Liquid-Phase Amination

The liquid-phase amination of 1,2-dichloroethane with azane (B13388619) is a complex process involving a series of consecutive and parallel reactions. Experimental studies are fundamental to unraveling the kinetics of this system.

Determination of Reaction Order and Rate Constants

Various methods, including the initial rates method and graphical analysis of concentration versus time data, are employed to determine the reaction order. uri.edu Once the order is established, the rate constant (k) can be calculated from the rate law equation. uri.edulibretexts.org For instance, in the chlorination of ethylene, which shares similarities with amination, the kinetics were found to have a (1,1)-order dependency on the concentrations of ethylene and chlorine. researchgate.net

Table 1: Methods for Determining Reaction Order

| Method | Description |

| Initial Rates Method | The initial rate of reaction is measured at different initial concentrations of reactants. The effect of changing the concentration of one reactant while keeping others constant reveals the order with respect to that reactant. uri.edu |

| Integrated Rate Law Method | The concentration of a reactant is monitored over time. The data is then plotted in three different ways (concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time) to see which plot yields a straight line, indicating zeroth, first, or second-order kinetics, respectively. uri.edulibretexts.org |

| Half-Life Method | The half-life of a reaction is the time it takes for the concentration of a reactant to decrease by half. The relationship between the half-life and the initial concentration is unique for each reaction order. |

The rate constants for these reactions are typically determined by fitting experimental data to the appropriate integrated rate law. libretexts.org These constants are crucial for predicting reaction rates under different conditions.

Influence of Temperature and Pressure on Reaction Kinetics

Temperature and pressure are critical parameters that significantly influence the rate of the azane-1,2-dichloroethane reaction.

Temperature: An increase in temperature generally leads to an exponential increase in the reaction rate, a principle described by the Arrhenius equation: k = Ae^(-Ea/RT). solubilityofthings.comquora.com This is because higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. quora.com For the thermal decomposition of 1,2-dichloroethane, studies have been conducted over a temperature range of 849-1064 K. researchgate.net In industrial processes like ethylene oxychlorination, temperature control is vital to ensure high selectivity and prevent catalyst deactivation, with typical operating temperatures between 200-300 °C. polimi.it

Pressure: The effect of pressure on liquid-phase reactions is generally less pronounced than on gas-phase reactions. solubilityofthings.com However, in the context of the azane-1,2-dichloroethane system, where ammonia is often introduced as a gas, pressure can influence the concentration of dissolved ammonia in the liquid phase, thereby affecting the reaction rate. Studies on the thermal decomposition of 1,2-dichloroethane have explored pressures ranging from 10 to 300 Torr. researchgate.net In related industrial processes like ethylene oxychlorination, pressures can range from 1 to 10 bar. polimi.it

Effect of Reactant Molar Ratios (Azane:1,2-Dichloroethane) on Conversion Rates

The molar ratio of azane to 1,2-dichloroethane is a key factor in controlling the product distribution and conversion rates. A higher molar ratio of azane to 1,2-dichloroethane generally favors the formation of the primary amine, ethylenediamine, and suppresses the formation of higher-order amines. This is a direct consequence of Le Chatelier's principle and the kinetics of the competing reactions.

In related processes like ethylene oxychlorination, the molar ratios of reactants (e.g., C2H4/HCl and C2H4/O2) are carefully controlled to optimize the yield of 1,2-dichloroethane. polimi.itresearchgate.net For instance, in oxygen-based processes, an excess of ethylene is used. polimi.it Similarly, in the chlorination of ethane (B1197151), the Cl2/C2H5Cl ratio influences the conversion of ethyl chloride. nih.gov

Table 2: Investigated Reactant Molar Ratios in a Related Process (Ethylene Oxychlorination) polimi.it

| Reactant Ratio | Investigated Range |

| C2H4/HCl | Varied by changing HCl molar fraction |

| C2H4/O2 | Varied by changing O2 molar fraction |

These studies highlight the importance of optimizing reactant ratios to maximize the desired product and minimize unwanted side reactions.

Residence Time Studies in Reactor Systems

Residence time, the average amount of time a reactant spends in a reactor, is a critical parameter in continuous flow systems. utwente.nl It directly impacts the extent of reaction and product distribution. For the amination of 1,2-dichloroethane, controlling the residence time is essential to achieve the desired conversion while preventing the formation of excessive byproducts.

Residence time distribution (RTD) studies are often conducted to characterize the flow behavior within a reactor. utwente.nl These studies help in understanding how uniformly the reactants are processed and can reveal issues like dead zones or short-circuiting. utwente.nl The mean residence time can be calculated from the total liquid holdup in the reactor. utwente.nl In studies of ethylene oxychlorination, increasing the gas hourly space velocity (GHSV), which is inversely related to residence time, was found to decrease the selectivity of all reaction products. polimi.it Similarly, in another study, ethylene conversion reached approximately 95% with a gas residence time of 20 seconds. researchgate.net

Computational Kinetic Modeling and Validation

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding reaction mechanisms and predicting kinetic parameters at a molecular level.

Application of Density Functional Theory (DFT) for Kinetic Parameter Derivation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comrsc.org It has been successfully applied to study reaction mechanisms and derive kinetic parameters for various chemical reactions, including those involving 1,2-dichloroethane. mdpi.comresearchgate.netresearchgate.net

DFT calculations can be used to:

Determine reaction pathways: By mapping the potential energy surface, DFT can identify the most likely reaction pathways and transition states. mdpi.comresearchgate.net For the DCE-acetylene exchange reaction, two possible pathways were investigated using DFT. mdpi.com

Calculate activation energies: The energy barrier for a reaction, or activation energy, can be calculated, providing insight into the reaction rate. mdpi.com

Predict thermodynamic properties: DFT can be used to calculate thermodynamic parameters such as Gibbs free energy, which helps in determining the spontaneity of a reaction. mdpi.com

For instance, in the study of the DCE-acetylene exchange reaction, DFT calculations were used to predict the activity sequence of different catalysts and determine their activation energies. mdpi.com Similarly, DFT has been used to study the gas-phase elimination kinetics of chloro-compounds. researchgate.net The combination of DFT calculations with experimental results provides a powerful approach for a comprehensive understanding of reaction kinetics.

Predictive Modeling of Reaction Rates and Selectivity in Azane-1,2-Dichloroethane Systems

The reaction between amines (such as azane derivatives) and haloalkanes like 1,2-dichloroethane generally involves nucleophilic substitution. The primary amine can react with the haloalkane to form a secondary amine, which can then react further, leading to a mixture of products. The selectivity towards a specific product is a critical aspect that would be addressed by predictive modeling.

In related fields, predictive models for reaction outcomes are often developed using computational chemistry and machine learning approaches. nih.gov These models typically rely on extensive datasets of experimental kinetic data, which appear to be lacking for the azane-1,2-dichloroethane system.

For context, kinetic modeling and predictive analysis are well-established for other reactions involving 1,2-dichloroethane, such as its industrial production via ethylene oxychlorination. polimi.itresearchgate.netresearchgate.netcolab.ws In these studies, models are developed to predict yield and selectivity based on parameters like temperature, pressure, and reactant concentrations. These models often incorporate complex reaction networks and are validated against industrial or laboratory data. researchgate.netresearchgate.net

Similarly, extensive kinetic modeling has been performed for reactions involving azane derivatives in other contexts, such as ammonia combustion or decomposition. rsc.orgresearchgate.netmdpi.com These studies utilize detailed chemical kinetic mechanisms to predict reaction behavior under various conditions.

However, the direct application of these modeling principles to the azane-1,2-dichloroethane reaction system requires specific experimental data that is not present in the available search results. Without foundational kinetic data—such as rate constants, activation energies, and reaction orders for the primary and subsequent reactions—the development of accurate predictive models for reaction rates and selectivity is not feasible.

Due to the limited availability of specific research findings and data tables for the kinetic analysis of the azane-1,2-dichloroethane reaction, a detailed section on predictive modeling with supporting data cannot be constructed at this time. Further experimental research would be required to generate the necessary data for such a study.

Computational Chemistry in Azane 1,2 Dichloroethane Research

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Interactions

Ab initio and Density Functional Theory (DFT) methods are fundamental to investigating the reaction between azane (B13388619) and 1,2-dichloroethane (B1671644), which is a key industrial process for producing ethylenediamine (B42938). These computational techniques are used to model the electronic structure of molecules and calculate the energetics of reaction pathways, providing a theoretical foundation for understanding and optimizing the synthesis.

Electronic structure calculations provide crucial data on the geometries, energies, and properties of the reactants (azane and 1,2-dichloroethane) and the primary product (ethylenediamine). For 1,2-dichloroethane, computational studies have extensively characterized its rotational isomers: the anti (or trans) and gauche conformers. Ab initio calculations at the MP4(SDQ) level and various DFT functionals have been employed to determine their molecular geometries, vibrational frequencies, and relative stabilities. researchgate.net These studies show that while the anti conformer is more stable in the gas phase, the gauche conformer can be stabilized in liquid phases or polar solvents. nih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as def2-TZVP, provide optimized geometries that are in good agreement with experimental data. nih.gov These calculations are essential for creating accurate models of the reactants before simulating their interaction. The computed structural parameters for the reactants and the final product, ethylenediamine, are foundational for any mechanistic study.

Below are interactive tables summarizing the DFT-calculated geometric parameters for the key species involved.

Table 1: Calculated Geometric Parameters of Reactants Select a molecule to view its computationally derived bond lengths and angles.

Azane (Ammonia)

| Parameter | Value (B3LYP/cc-pVDZ) |

|---|---|

| N-H Bond Length | 1.01 Å |

| H-N-H Angle | 106.7° |

1,2-Dichloroethane (Anti Conformer)

| Parameter | Value (B3LYP/def2-TZVP) nih.gov |

|---|---|

| C-C Bond Length | 1.51 Å |

| C-Cl Bond Length | 1.80 Å |

| C-H Bond Length | 1.10 Å |

| C-C-Cl Angle | 111.4° |

| Cl-C-C-Cl Dihedral | 180.0° |

1,2-Dichloroethane (Gauche Conformer)

| Parameter | Value (B3LYP/def2-TZVP) nih.gov |

|---|---|

| C-C Bond Length | 1.51 Å |

| C-Cl Bond Length | 1.81 Å |

| C-H Bond Length | 1.10 Å |

| C-C-Cl Angle | 111.5° |

| Cl-C-C-Cl Dihedral | 67.8° |

Table 2: Calculated Geometric Parameters of Ethylenediamine Select a conformer to view its computationally derived bond lengths and angles.

Ethylenediamine (Anti Conformer)

| Parameter | Value (MP2/6-311++G**) |

|---|---|

| C-C Bond Length | 1.53 Å |

| C-N Bond Length | 1.46 Å |

| N-C-C Angle | 110.8° |

| N-C-C-N Dihedral | 180.0° |

Ethylenediamine (Gauche Conformer)

| Parameter | Value (MP2/6-311++G**) |

|---|---|

| C-C Bond Length | 1.52 Å |

| C-N Bond Length | 1.46 Å |

| N-C-C Angle | 110.1° |

| N-C-C-N Dihedral | 63.8° |

The ammonolysis of 1,2-dichloroethane to form ethylenediamine is understood to proceed via a nucleophilic substitution (SN2) mechanism. mdpi.com DFT calculations have been successfully applied to map the energy landscape of this reaction. By calculating the Gibbs free energy of reactants, transition states, and products, researchers can construct a reaction energy profile that identifies the dominant pathway and the rate-determining step.

A combined experimental and theoretical study on the liquid-phase ammonolysis of 1,2-dichloroethane utilized DFT to calculate the reaction profile. The results from these calculations supported a first-order reaction with respect to 1,2-dichloroethane at low conversions and yielded a theoretical reaction rate constant of 0.51 s⁻¹ at 160°C and 6 MPa. This value was in good agreement with the experimentally determined rate constant of 1.12 s⁻¹, validating the computational model. acs.org

Similarly, DFT has been used to explore reaction pathways for other transformations of 1,2-dichloroethane, such as its exchange reaction with acetylene (B1199291) to produce vinyl chloride. In that study, two possible pathways were proposed and analyzed, with the more favorable route being identified through adsorption energy calculations. mdpi.com This type of analysis, which involves comparing the activation energies of different potential routes, is crucial for understanding reaction selectivity and catalyst behavior.

Quantum Chemical Characterization of Transient Species

The dynamics of chemical reactions are often dictated by the properties of short-lived transient species, such as transition states and intermediates. youtube.com While these species are challenging to study experimentally, quantum chemical calculations can provide detailed characterizations of their geometries, energies, and vibrational frequencies.

In the context of the SN2 reaction between azane and 1,2-dichloroethane, the transition state involves the concerted formation of the C-N bond and the cleavage of a C-Cl bond. DFT calculations are used to locate this first-order saddle point on the potential energy surface. The calculated structure of the transition state provides insight into the reaction mechanism, while its energy determines the activation barrier, a key parameter in chemical kinetics.

For other reactions of 1,2-dichloroethane, such as its catalytic dechlorination, DFT has been used to predict and analyze stable intermediates. For example, in the stepwise dechlorination on Cu-Pt bimetallic catalysts, the vibrational spectra of intermediates were calculated to help in their potential experimental identification. nih.gov

Modeling of Solvation Effects in Reaction Environments

The reaction between azane and 1,2-dichloroethane is typically carried out in a liquid phase, either aqueous or non-aqueous, making the influence of the solvent critical. mdpi.comacs.org Computational chemistry models these solvation effects using two primary approaches: implicit and explicit solvation models.

Implicit models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which can significantly alter the relative energies of reactants, products, and transition states. Explicit models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but allows for the detailed study of specific short-range interactions, like hydrogen bonding, between the solvent and the reacting species. nih.gov For reactions involving polar and charged species, such as the SN2 ammonolysis of DCE, accurately modeling solvation is essential for obtaining reliable predictions of reaction rates and mechanisms.

Application of Molecular Dynamics for Reaction Simulation

Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a chemical system, offering insights into the dynamic processes that are not captured by static electronic structure calculations. MD simulations have been used to investigate the behavior of liquid 1,2-dichloroethane, revealing how external factors like electric fields can influence the population of its trans and gauche conformers. researchgate.net

Ab initio molecular dynamics (AIMD), which calculates the forces on the atoms "on the fly" using quantum mechanical methods, is particularly suited for simulating chemical reactions. mdpi.commdpi.com AIMD can be used to model the entire reaction process between azane and 1,2-dichloroethane in a solvent environment. Such simulations can track the trajectories of individual atoms, revealing the detailed motions involved in bond formation and breaking, the role of solvent molecules in stabilizing transient species, and the diffusion of reactants. acs.orgnih.gov This provides a complete, atomistic picture of the reaction dynamics as they unfold over time.

Advanced Analytical Techniques for Characterization of Azane 1,2 Dichloroethane Reaction Products

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental for separating the various components within the reaction mixture, allowing for their individual quantification.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a primary analytical tool for the analysis of volatile organic compounds and is extensively used for the characterization of products from the azane (B13388619) and 1,2-dichloroethane (B1671644) reaction. lotusinstruments.com The technique separates compounds based on their differential partitioning between a stationary phase within a column and a mobile gas phase.

In a typical GC analysis of the reaction products, the sample is vaporized and carried by an inert gas through a capillary column. vitas.noingentaconnect.com The choice of the stationary phase is critical for achieving optimal separation. For amine analysis, specialized columns, such as the Agilent J&W CP-Volamine, are often employed. nih.gov These columns are designed to effectively separate volatile amines and other polar basic compounds. nih.gov

A study on the determination of ethylenediamine (B42938) in aminophylline (B1665990) bulk and pharmaceutical formulations utilized a DB-624 capillary column (30 m × 0.53 mm, 3.0 μm). ingentaconnect.com The temperature program involved holding the column at 120°C for 7 minutes, followed by a ramp to 250°C at a rate of 80°C/min, and a final hold for 5 minutes. ingentaconnect.com This method demonstrated good linearity and reproducibility for the quantification of ethylenediamine. ingentaconnect.com

Derivatization can sometimes be employed to improve the chromatographic behavior and detectability of amines. For instance, phthalaldehyde has been used as a derivatizing agent for the GC-MS analysis of ethylenediamine, forming a more readily analyzable derivative. nih.govresearchgate.net

Headspace Gas Chromatography for Solution Analysis

Headspace gas chromatography (HS-GC) is a powerful technique for analyzing volatile organic compounds present in liquid or solid samples without direct injection of the matrix. youtube.com In the context of the azane-1,2-dichloroethane reaction, HS-GC is particularly useful for analyzing the reaction mixture in solution. The sample is placed in a sealed vial and heated, allowing volatile components to partition into the headspace gas above the sample. youtube.com A portion of this gas is then injected into the GC system.

This technique is advantageous as it minimizes the introduction of non-volatile matrix components into the GC, which can contaminate the system and interfere with the analysis. youtube.com HS-GC has been successfully applied for the determination of various amines in different matrices. researchgate.net For instance, a method was developed for the determination of diethylamine (B46881) and triethylamine (B128534) using a DB-624 column with a nitrogen carrier gas. researchgate.net The vials were incubated at 100°C for 20 minutes before injection. researchgate.net

The analysis of trace levels of 1,2-dichloroethane in pharmaceutical substances has been achieved using HS-GC with a DB-624 column and nitrogen as the carrier gas. researchgate.net This method can also be adapted for GC-MS by using helium as the carrier gas. researchgate.net

Spectroscopic Identification and Structural Elucidation

While chromatography separates the components of a mixture, spectroscopic techniques are essential for their definitive identification and the elucidation of their chemical structures.

Mass Spectrometry (MS) Coupled Techniques (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with spectral libraries.

GC-MS is a cornerstone for analyzing the complex product mixture from the reaction of azane and 1,2-dichloroethane. It allows for the identification of not only the primary products like ethylenediamine but also various by-products and impurities. nih.govresearchgate.net For example, a validated GC-MS method for the determination of ethylenediamine impurity in tripelennamine (B1683666) hydrochloride involved derivatization with phthalaldehyde. nih.govresearchgate.net The analysis was performed on a DB-5MS column with helium as the carrier gas, and the resulting derivative was identified by its retention time and mass spectrum. nih.govresearchgate.net

The analysis of 1,2-dichloroethane itself in various media is also commonly performed using GC-MS. inchem.orgpublisso.deuzh.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule.

Advanced Detection Methods

In addition to mass spectrometry, other detectors are commonly used in gas chromatography for the analysis of the reaction products of azane and 1,2-dichloroethane.

Flame Ionization Detection (FID)

The Flame Ionization Detector (FID) is a widely used and robust detector for organic compounds. lotusinstruments.com As compounds elute from the GC column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms entering the flame. lotusinstruments.com The FID is highly sensitive to hydrocarbons and most organic compounds, making it well-suited for quantifying the amine products of the reaction. vitas.nonih.govsciencetechindonesia.com It is considered a mass-flow detector, meaning its response is proportional to the mass of analyte passing through it per unit of time. lotusinstruments.com While highly sensitive, the FID is a destructive detector as it combusts the analyte. lotusinstruments.com

Thermal Conductivity Detection (TCD)

The Thermal Conductivity Detector (TCD) is a universal and non-destructive detector that measures the difference in thermal conductivity between the carrier gas and the column effluent. wikipedia.orgutoronto.ca When an analyte with a different thermal conductivity from the carrier gas (typically helium or hydrogen, which have very high thermal conductivity) passes through the detector, a change in the resistance of a heated filament is measured. wikipedia.orgutoronto.ca The TCD can detect all compounds, including inorganic gases and water, that have a thermal conductivity different from the carrier gas. wikipedia.orgthermofisher.com However, its sensitivity is generally lower than that of the FID for organic compounds. utoronto.ca The non-destructive nature of the TCD allows for the collection of the analyte after detection for further analysis. utoronto.ca

Table 1: Comparison of GC Detectors for Azane-1,2-Dichloroethane Reaction Product Analysis

| Detector | Principle of Operation | Selectivity | Sensitivity | Destructive? | Typical Analytes |

|---|---|---|---|---|---|

| Flame Ionization Detector (FID) | Measures the current produced by the ionization of organic compounds in a hydrogen-air flame. lotusinstruments.com | Most organic compounds containing C-H bonds. lotusinstruments.com | High | Yes lotusinstruments.com | Ethylenediamine, higher amines, residual 1,2-dichloroethane. |

| Thermal Conductivity Detector (TCD) | Measures the change in thermal conductivity of the carrier gas caused by the eluting analyte. wikipedia.orgutoronto.ca | Universal, detects all compounds with a thermal conductivity different from the carrier gas. wikipedia.org | Lower than FID for organic compounds. utoronto.ca | No utoronto.ca | Ammonia (B1221849), water, permanent gases, and organic products. |

| Mass Spectrometer (MS) | Ionizes eluting compounds and separates the ions based on their mass-to-charge ratio. | Highly selective, provides structural information. | High | Yes | Identification and quantification of all volatile and semi-volatile reaction products and by-products. |

Sample Preparation and Enrichment Strategies for Trace Analysis

The characterization of reaction products from azane and 1,2-dichloroethane, particularly at trace levels, presents a significant analytical challenge. The reaction can yield a variety of products, including ethylenediamine, piperazine (B1678402), and other linear and cyclic compounds. wikipedia.org Effective analysis requires robust sample preparation and enrichment techniques to isolate these target analytes from the sample matrix and concentrate them to detectable levels. The primary goals of these strategies are to eliminate interfering substances, prevent analyte loss, and avoid contamination from laboratory equipment and reagents. epa.govresearchgate.net

A crucial first step in trace analysis is the meticulous cleaning of all labware. Glassware and equipment should be washed with detergent, rinsed with tap water, and subsequently soaked in an acid solution (e.g., 20% nitric acid or a mixture of nitric and hydrochloric acids) for several hours before a final rinse with reagent-grade water and air drying. epa.gov For organic trace analysis, heating labware to high temperatures (e.g., 400°C) in a stream of purified nitrogen can effectively remove organic contaminants. researchgate.net

The choice of sample preparation technique is highly dependent on the sample matrix (e.g., water, soil, air, or biological tissue) and the physicochemical properties of the analytes. Given that the reaction products of azane and 1,2-dichloroethane are primarily amines, methods suitable for polar, water-soluble, and potentially volatile compounds are most relevant.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used and highly effective technique for the enrichment of organic compounds from liquid samples. mdpi.comnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes are retained on the sorbent while the bulk of the matrix passes through. The analytes are then eluted with a small volume of a strong solvent. mdpi.com For the polar amine products expected from the azane/1,2-dichloroethane reaction, various sorbents can be employed.

| SPE Sorbent Type | Retention Mechanism | Target Analytes | Typical Eluents | Source(s) |

| Porous Polymer Beads (e.g., GDX-402, Tenax) | Adsorption based on van der Waals forces, dipole-dipole interactions. | Volatile and semi-volatile organic compounds, including chlorinated hydrocarbons. | Carbon Disulfide, Methanol, Acetone | iupac.orgnih.gov |

| C18 (Reversed-Phase Silica) | Hydrophobic interactions. | Non-polar to moderately polar compounds. | Methanol, Acetonitrile | mdpi.comnih.gov |

| Ion-Exchange Resins | Electrostatic interactions. | Cationic species (e.g., protonated amines). | Buffered solutions, solutions with high ionic strength. | osti.gov |

| Silica (B1680970) Gel, Florisil (Mg-silicate) | Adsorption based on polarity (Normal-Phase). | Polar compounds from non-polar matrices. | Dichloromethane (B109758), Ethyl Acetate (B1210297), Hexane mixtures | iupac.org |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For amine compounds, pH adjustment of the aqueous sample is critical. By raising the pH, the amines are deprotonated, increasing their solubility in organic solvents like dichloromethane or diethyl ether, thus facilitating their extraction from the aqueous matrix. Emulsion formation can be a challenge but can often be mitigated through techniques such as adding salt to the aqueous phase or centrifugation. iupac.org

Other Enrichment Techniques

Several other strategies can be employed, especially for specific sample types or analytes.

| Technique | Principle | Application | Key Considerations | Source(s) |

| Cryogenic Trapping | Condensation of analytes from a gas stream at very low temperatures (e.g., using liquid nitrogen). | Analysis of volatile organic compounds in air samples. | Can concentrate large sample volumes; requires specialized equipment. | iupac.org |

| Dispersive Solid-Phase Extraction (dSPE) | Sorbent is dispersed directly into the sample solution, followed by centrifugation or filtration to separate the sorbent with adsorbed analytes. | Rapid sample cleanup, often used in multi-residue pesticide analysis ("QuEChERS" method). | Fast and simple; minimizes solvent use. | nih.gov |

| Solvent Evaporation | The extract volume is reduced (e.g., under a gentle stream of nitrogen) to concentrate the analytes prior to analysis. | General concentration step after extraction. | Risk of losing volatile analytes; care must be taken not to evaporate to dryness. | thermofisher.com |

The successful trace analysis of azane-1,2-dichloroethane reaction products hinges on the careful selection and optimization of these sample preparation and enrichment strategies. A multi-step approach, for instance combining LLE with a subsequent SPE cleanup, may be necessary to achieve the required sensitivity and selectivity for complex sample matrices. researchgate.net

Environmental Transformation Chemistry of 1,2 Dichloroethane in Nitrogenous Systems

Microbial Degradation Pathways Involving Nitrogenous Organisms

Aerobic Transformation Processes in Presence of Nitrogen-Fixing Bacteria

While direct metabolism of 1,2-DCA by nitrogen-fixing bacteria as a primary carbon and energy source is not extensively documented, the broader community of aerobic microorganisms plays a crucial role in its degradation. cdc.govresearchgate.net In environments where nitrogen is not a limiting factor, diverse aerobic bacteria can mineralize 1,2-DCA. cdc.gov The aerobic biodegradation of 1,2-DCA typically proceeds through oxidative pathways. researchgate.net These processes often involve the activity of monooxygenase or dioxygenase enzymes, which can fortuitously oxidize chlorinated compounds like 1,2-DCA. oup.com

Field-scale studies have demonstrated the effectiveness of aerobic bioremediation for 1,2-DCA in anaerobic aquifers after the injection of air. researchgate.netnih.gov In one such study, the dissolved mass of 1,2-DCA was reduced by over 99%. researchgate.netnih.gov The increase in chloride and bicarbonate concentrations in the groundwater confirmed that biodegradation was a significant removal mechanism. researchgate.net The presence of ample nitrogen and other nutrients is essential to support the microbial populations responsible for this degradation.

Anaerobic Reductive Dechlorination Coupled with Nitrate (B79036) Reduction

Under anoxic conditions, certain microorganisms can utilize 1,2-DCA as an electron acceptor in a process known as reductive dechlorination. nih.govwur.nl This process can be coupled with the reduction of nitrate, where nitrate serves as an electron acceptor for the oxidation of an electron donor, creating favorable conditions for the reductive dechlorination of 1,2-DCA. oup.comnih.govoup.com

Studies have shown that in microcosms prepared from contaminated aquifer material, 1,2-DCA degradation occurs with nitrate as the terminal electron acceptor. oup.comnih.govoup.com Enrichment cultures developed from these microcosms have demonstrated rapid 1,2-DCA degradation rates, tightly coupled to the complete reduction of nitrate to nitrogen gas. oup.comnih.govoup.com A novel bacterium from the genus Thauera has been isolated and identified as capable of this process, linking the complete mineralization of 1,2-DCA to CO2 with cell growth and nitrate reduction. oup.comnih.gov

The process of reductive dechlorination can lead to the formation of less chlorinated and often less toxic end products such as ethene and ethane (B1197151). nih.gov The efficiency of this process can be influenced by the type of electron donor available, with acetate (B1210297) being more effective than dextrose in some mixed cultures. nih.gov

Table 1: Research Findings on Anaerobic Reductive Dechlorination of 1,2-DCA

| Study Aspect | Finding | Reference |

| Electron Acceptor | Nitrate can serve as a terminal electron acceptor for 1,2-DCA degradation. | oup.comnih.govoup.com |

| Degradation Products | Ethene and ethane are common end products of reductive dechlorination. | nih.gov |

| Microorganisms | A novel bacterium from the genus Thauera has been identified. | oup.comnih.gov |

| Electron Donors | Acetate was found to be a more effective electron donor than dextrose. | nih.gov |

| Degradation Rate | Degradation rates of up to 500 μM per day have been observed in enrichment cultures. | oup.comnih.gov |

Cometabolic Degradation Mechanisms in Nitrogen-Rich Environments

Cometabolism is a process where a microorganism, while metabolizing a primary substrate for growth, fortuitously degrades another compound, such as 1,2-DCA, using non-specific enzymes. frtr.govenviro.wiki This is a significant degradation pathway in nitrogen-rich environments where the primary substrate is often an organic compound other than the contaminant itself.

Oxidative Dechlorination Pathways

In nitrogen-rich environments, particularly those with active nitrification, the cometabolic degradation of 1,2-DCA can occur. Nitrifying bacteria, which oxidize ammonia (B1221849) to nitrite (B80452) and nitrate, possess ammonia monooxygenase (AMO) enzymes. These enzymes have a broad substrate specificity and can initiate the oxidative degradation of 1,2-DCA. nih.govresearchgate.net

The degradation rate of 1,2-DCA in such systems is dependent on the initial concentration of 1,2-DCA and the rate of ammonia utilization. nih.govresearchgate.net Studies have shown a strong linear relationship between the amount of 1,2-DCA degraded and the loadings of both ammonium-nitrogen and 1,2-DCA. researchgate.net The first-order degradation rate constants for 1,2-DCA in nitrifying cultures have been observed to range from 0.42 to 0.87 L (g VSS)⁻¹ h⁻¹. nih.govresearchgate.net

Formation of Intermediate Halogenated By-products (e.g., Vinyl Chloride, Dichloroethylene)

The degradation of 1,2-DCA, whether through direct metabolism or cometabolism, can sometimes lead to the formation of intermediate halogenated by-products. Under certain conditions, 1,2-DCA can be reduced to vinyl chloride (VC). iwaponline.com In some anaerobic degradation pathways, cis-1,2-dichloroethene (cDCE) can also be a transient intermediate. cdc.gov

The formation of these intermediates is a significant concern as they can be more toxic and persistent than the parent compound. cdc.govnih.gov For instance, vinyl chloride is a known human carcinogen. cdc.gov However, under optimal conditions, these intermediates can be further degraded. For example, vinyl chloride can be oxidized to carbon dioxide and water. iwaponline.com The complete mineralization of these by-products is a critical factor in the successful bioremediation of 1,2-DCA contaminated sites.

Table 2: Cometabolic Degradation of 1,2-DCA in Nitrifying Systems

| Parameter | Observation | Reference |

| Degradation Mechanism | Cometabolic degradation by nitrifying bacteria. | nih.govresearchgate.net |

| Key Enzyme | Ammonia monooxygenase (AMO). | researchgate.net |

| Degradation Rate Constants | 0.42 - 0.87 L (g VSS)⁻¹ h⁻¹ | nih.govresearchgate.net |

| Influencing Factors | Initial 1,2-DCA and NH₄-N concentrations. | nih.govresearchgate.net |

| Intermediate By-products | Potential for vinyl chloride and dichloroethylene formation. | iwaponline.comcdc.gov |

Influence of Environmental Co-contaminants on Transformation Kinetics

The rate and extent of 1,2-DCA biodegradation can be significantly affected by the presence of other environmental contaminants. nih.govresearchgate.netberkeley.edu At sites contaminated with a mixture of chlorinated solvents, these co-contaminants can either inhibit or, in some cases, enhance the degradation of 1,2-DCA.

Heavy metals are common co-contaminants that can inhibit the microbial degradation of 1,2-DCA. nih.gov The inhibitory effect is dose-dependent, with the toxicity varying depending on the specific metal. nih.gov For example, the order of decreasing inhibitory effect on 1,2-DCA biodegradation has been reported as Hg²⁺ > As³⁺ > Cd²⁺ > Pb²⁺. nih.gov

Other chlorinated organic compounds can also act as inhibitors. researchgate.netberkeley.eduacs.org For instance, trichloroethene (TCE), cis-dichloroethene (cDCE), and vinyl chloride (VC) have been shown to inhibit the reductive dechlorination of 1,1,1-trichloroethane (B11378) (1,1,1-TCA), a compound often found alongside 1,2-DCA. acs.org The presence of such co-contaminants can lead to competitive inhibition, where the contaminants compete for the active sites of the degradative enzymes. researchgate.netberkeley.edu Understanding these interactions is crucial for developing effective bioremediation strategies for sites with mixed contamination. byu.edu

Role of Natural Conductive Minerals in Bioremediation Processes

The bioremediation of 1,2-dichloroethane (B1671644) can be significantly enhanced by the presence of natural conductive minerals, such as magnetite (Fe₃O₄) and pyrite (B73398) (FeS₂). navy.mil These minerals play a crucial role in facilitating the transfer of electrons between microorganisms involved in the degradation process, a mechanism known as Direct Interspecies Electron Transfer (DIET). iaea.org

In anaerobic environments, certain bacteria can break down organic matter, releasing electrons. Other bacteria, known as halorespiring microorganisms, can use these electrons to break down chlorinated compounds like 1,2-DCA in a process called reductive dechlorination. Conductive minerals act as a bridge, efficiently shuttling electrons from the electron-donating bacteria to the dechlorinating bacteria. iaea.org

Research has demonstrated that amending anaerobic microcosms with natural magnetite can accelerate the reductive dechlorination of 1,2-DCA. iaea.org In one study, low concentrations of magnetite (13 mg/L) led to the highest rate of 1,2-DCA dechlorination and also reduced competing methanogenic activity. cdc.goviaea.org Interestingly, higher concentrations of magnetite and the presence of another iron oxide, hematite, did not show the same stimulatory effect. iaea.org This suggests that an optimal dosage of conductive minerals is crucial, as excessive amounts of iron(III) in the minerals might compete for the electrons needed for dechlorination. iaea.org

Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) analyses have confirmed a close physical interaction between the conductive iron oxide particles and the dechlorinating bacteria, supporting the DIET mechanism. iaea.org The use of these natural minerals offers a potentially cost-effective and sustainable approach to enhance the bioremediation of sites contaminated with 1,2-dichloroethane. iaea.org

Interactive Data Table: Effect of Natural Minerals on 1,2-DCA Reductive Dechlorination

| Mineral Amendment | Concentration | Effect on 1,2-DCA Dechlorination Rate | Impact on Methanogenesis | Reference |

| Magnetite (low) | 13 mg/L | Highest rate of dechlorination | Reduced activity | iaea.org |

| Magnetite (high) | Not specified | Weaker effect | Not specified | iaea.org |

| Hematite | Not specified | No apparent stimulatory effect | Not specified | iaea.org |

Interactive Data Table: Biodegradation of 1,2-DCA in River Sediments

| River Sediment Source | Redox Condition | Primary Degradation Product | Detected Dehalogenating Microorganisms | Reference |

| Ebro | Reductive | Chloroethane | Dehalococcoides spp., Dehalobacter spp., Desulfitobacterium spp., Sulfurospirillum spp. | nih.gov |

| Danube | Reductive | Ethene | Dehalococcoides spp., Dehalobacter spp., Desulfitobacterium spp., Sulfurospirillum spp. | nih.gov |

| Ebro & Danube | Denitrifying/Iron-reducing | Anaerobic oxidation indicated | Not specified | nih.gov |

| Elbe | Various tested | No biodegradation observed | Not applicable | wur.nl |

Future Research Directions and Unresolved Challenges in Azane 1,2 Dichloroethane Chemistry

Development of Highly Selective Catalytic Systems for Specific Ethyleneamine Products

The reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) typically yields a mixture of ethyleneamines, including ethylenediamine (B42938) (EDA), diethylenetriamine (B155796) (DETA), triethylenetetramine (B94423) (TETA), and tetraethylenepentamine (B85490) (TEPA), as well as the cyclic by-product piperazine (B1678402). sciencemadness.orgwikipedia.org A significant challenge lies in controlling the selectivity of this reaction to favor a specific product, most often EDA. Current research focuses on the development of sophisticated catalytic systems to achieve this control.

Several classes of catalysts are under investigation:

Supported Metal and Multimetallic Catalysts: These systems, often based on metals like nickel (Ni) and cobalt (Co), are being explored for their activity in amination reactions. sciencemadness.orgacs.org The addition of promoters such as chromium (Cr), rhenium (Re), zinc (Zn), and iridium (Ir) can enhance the catalyst's activity, selectivity, and stability. acs.org The support material, which can be neutral or weakly acidic/alkaline metal oxides like silica (B1680970) (SiO₂), titania (TiO₂), and alumina (B75360) (Al₂O₃), also plays a crucial role in stabilizing the dispersed metal nanoparticles and influencing the reaction outcome. acs.org

Solid Acid Catalysts: Materials like zeolites (e.g., MOR, FAU, CHA) are being investigated for their potential in amination catalysis. acs.orgresearchgate.net The synergy between the acidic sites and metallic species within these catalysts is thought to be beneficial for the condensation amination reactions that can lead to desired ethyleneamine products. acs.org

Homogeneous Catalysts: While less common for this specific industrial process, research into homogeneous catalysts like metal complexes and ionic liquids for amination reactions could provide valuable insights for developing more selective systems. nih.govacs.org

The goal is to design catalysts that can precisely control the reaction pathway, minimizing the formation of higher-order amines and cyclic by-products, thereby increasing the yield of the desired ethyleneamine.

Strategies for Mitigating By-product Formation and Improving Atom Economy

A major drawback of the conventional 1,2-dichloroethane process is the formation of a complex mixture of products and a significant amount of salt waste. nih.govsciencemadness.org The reaction stoichiometry dictates the formation of two moles of ammonium (B1175870) chloride for every mole of ethylenediamine produced when ammonia is used to neutralize the generated hydrogen chloride. sciencemadness.org This not only complicates the purification process but also leads to a poor atom economy. wikipedia.orgsavemyexams.com

Atom Economy in Ethylenediamine Synthesis via the EDC Route The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgsavemyexams.com In an ideal scenario, the atom economy would be 100%, meaning all atoms from the reactants are incorporated into the final product. savemyexams.com However, the reaction of 1,2-dichloroethane with ammonia to produce ethylenediamine has a significantly lower atom economy due to the formation of by-products.

| Reactants | Desired Product | By-products |

| 1,2-dichloroethane (C₂H₄Cl₂) | Ethylenediamine (C₂H₄(NH₂)₂) | Ammonium chloride (NH₄Cl) |

| Ammonia (NH₃) | Higher Ethyleneamines (DETA, TETA, etc.) | |

| Piperazine (C₄H₁₀N₂) |

Table 1: Reactants and Products in the Amination of 1,2-Dichloroethane.

Strategies to address these issues include:

Process Parameter Optimization: Careful control of reaction conditions such as temperature, pressure, and the molar ratio of ammonia to 1,2-dichloroethane can influence the product distribution. sciencemadness.org Using a large excess of ammonia can favor the formation of the primary amine, ethylenediamine, over higher-order amines. chemguide.co.uk

Product Recycling: The recycling of undesired ethyleneamine fractions back into the reactor can sometimes shift the reaction equilibrium to favor the formation of the desired product. sciencemadness.org

pH Control: Maintaining an appropriate pH is crucial for the process, as it affects the form of the amine products (free amine vs. hydrochloride salt) and can influence side reactions. sciencemadness.org

Improving the atom economy of this process is a key driver for research into alternative synthetic routes that avoid the formation of salt by-products. nih.govwordpress.com

Engineering Novel Reactor Designs for Enhanced Reaction Efficiency

The design of the chemical reactor plays a pivotal role in the efficiency and selectivity of the amination of 1,2-dichloroethane. Traditional reactors for this process are often operated as batch or semi-batch systems. However, future advancements are likely to come from the implementation of novel reactor technologies.

Continuous Flow Reactors: The shift from batch to continuous manufacturing offers several advantages, including better process control, improved heat and mass transfer, and enhanced safety. Reactor designs such as coiled tubes and pipes-in-series are being explored for amination reactions, as they allow for precise control over residence time and temperature profiles. researchgate.net

Advanced Reactor Geometries: The geometry of the reactor itself can be engineered to influence the product mix. sciencemadness.org For instance, reactor designs that promote plug flow behavior can help to minimize back-mixing, which can lead to the formation of undesired by-products.

Multiphase Reactor Engineering: The reaction between gaseous ammonia and liquid 1,2-dichloroethane is a multiphase system. Designing reactors that enhance the interfacial area between the gas and liquid phases can significantly increase the reaction rate. This can be achieved through the use of specialized spargers, agitators, or even microreactors.

While much of the recent reactor design research has focused on related processes like the thermal cracking of EDC to vinyl chloride in tubular reactors researchgate.net or the oxychlorination of ethylene (B1197577) in fluidized bed reactors researchgate.netresearchgate.net, the principles learned can be applied to improve the design of reactors for ethyleneamine synthesis.

Deeper Exploration of Reaction Mechanisms Under Diverse Conditions

A thorough understanding of the reaction mechanism is fundamental to developing more efficient and selective processes. The reaction of 1,2-dichloroethane with ammonia is generally understood to proceed via a nucleophilic substitution mechanism (SN2). chemguide.co.uk In this two-step process, the nitrogen atom of an ammonia molecule acts as a nucleophile, attacking one of the carbon atoms in 1,2-dichloroethane and displacing a chloride ion. wyzant.com This results in the formation of an ethylammonium (B1618946) salt. chemguide.co.uk A second molecule of ammonia then acts as a base, deprotonating the ammonium group to yield the primary amine, ethylenediamine, and an ammonium ion. chemguide.co.ukwyzant.com

However, this is a simplified picture. The reaction mixture is complex, and multiple competing and consecutive reactions occur, leading to the formation of higher ethyleneamines and piperazine. Future research needs to focus on:

The role of the catalyst: How do different catalytic surfaces or active sites influence the reaction pathway and the transition states of the various competing reactions?

The effect of reaction conditions: How do variations in temperature, pressure, and solvent affect the kinetics and thermodynamics of each reaction step?

The mechanism of by-product formation: A deeper understanding of the pathways leading to the formation of piperazine and higher ethyleneamines is crucial for developing strategies to suppress them.

Experimental mechanistic studies, potentially using isotopic labeling and advanced spectroscopic techniques, combined with computational modeling, will be key to unraveling the intricate details of this reaction system under industrially relevant conditions. researchgate.net

Integration of Computational and Experimental Approaches for Predictive Synthesis

The synergy between computational modeling and experimental work offers a powerful tool for accelerating the development of improved processes for ethyleneamine synthesis.

Computational Fluid Dynamics (CFD): CFD can be used to model the fluid dynamics, heat transfer, and mass transfer within a chemical reactor. researchgate.net This allows for the simulation of different reactor designs and operating conditions, helping to identify optimal configurations before they are built and tested experimentally.

Kinetic Modeling: The development of detailed kinetic models that describe the rates of all the individual reactions occurring in the system is crucial for predictive process simulation. researchgate.net These models, validated with experimental data, can be used to predict the product distribution under various conditions and to optimize the process for maximum yield of the desired ethyleneamine.